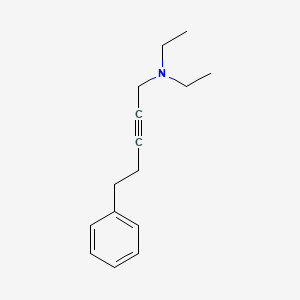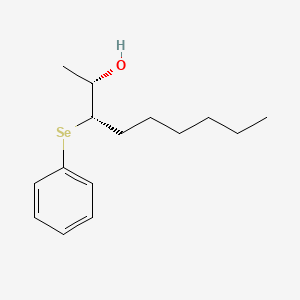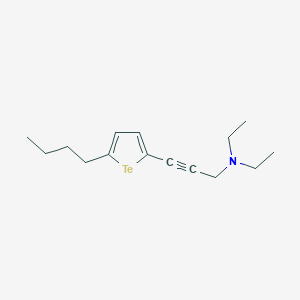![molecular formula C24H23NO2 B14192585 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid CAS No. 918812-84-7](/img/structure/B14192585.png)
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid is an organic compound with a molecular mass of 357.17 daltons . This compound is characterized by the presence of a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid typically involves the following steps:
Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.
Attachment to the Phenyl Ring: The dibenzylamine is then reacted with a phenyl halide under conditions that promote nucleophilic substitution, typically using a palladium catalyst.
Formation of the But-2-enoic Acid Moiety: The final step involves the reaction of the intermediate compound with a but-2-enoic acid derivative under acidic or basic conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas yields amines.
科学的研究の応用
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[3-(Dibenzylamino)phenyl]but-2-enoic acid involves its interaction with specific molecular targets within cells. The dibenzylamino group is known to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl ring and but-2-enoic acid moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
3-[3-(Dibenzylamino)phenyl]but-2-enoic acid can be compared with other similar compounds, such as:
Diphenylamine: This compound has a similar structure but lacks the but-2-enoic acid moiety, resulting in different chemical and biological properties.
Benzothiadiazole Derivatives: These compounds have a benzothiadiazole group instead of the dibenzylamino group, leading to different electronic and steric effects.
Benzamides: These compounds have an amide group attached to the phenyl ring, which influences their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
918812-84-7 |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.4 g/mol |
IUPAC名 |
3-[3-(dibenzylamino)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C24H23NO2/c1-19(15-24(26)27)22-13-8-14-23(16-22)25(17-20-9-4-2-5-10-20)18-21-11-6-3-7-12-21/h2-16H,17-18H2,1H3,(H,26,27) |
InChIキー |
VYSDRAPBLBIDBF-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)



![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)
![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

